molecular formula C35H46N12O10 B14231499 L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine CAS No. 765910-64-3

L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine

Cat. No.: B14231499
CAS No.: 765910-64-3
M. Wt: 794.8 g/mol
InChI Key: NLRVEOKAKMUMPT-GKXKVECMSA-N
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Description

L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. The sequence of amino acids in this peptide suggests it may have unique structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified using techniques like HPLC.

Industrial Production Methods

For large-scale production, the process may be optimized by using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, recombinant DNA technology can be employed to produce the peptide in microbial systems, which can be more cost-effective for industrial applications.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine can undergo various chemical reactions, including:

    Oxidation: The tryptophan and histidine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: DTT or TCEP.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Pharmacology: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Materials Science: Explored for its ability to form self-assembling nanostructures, which can be used in drug delivery systems.

Mechanism of Action

The mechanism by which L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, to modulate biological pathways. For example, it may bind to neuroreceptors to exert neuroprotective effects or inhibit inflammatory pathways by interacting with key enzymes.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-prolyl-L-glutamic acid (GPE): Known for its neuroprotective properties.

    Glycyl-L-histidyl-L-lysine (GHK): Used in cosmetic products for its ability to stimulate collagen production.

    Glycyl-L-glutamyl-L-prolyl-L-arginine (GQPR): Known for its anti-inflammatory properties.

Uniqueness

L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine is unique due to its specific sequence of amino acids, which may confer distinct structural and functional properties not found in other peptides

Properties

CAS No.

765910-64-3

Molecular Formula

C35H46N12O10

Molecular Weight

794.8 g/mol

IUPAC Name

2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C35H46N12O10/c36-22(10-19-12-39-23-5-2-1-4-21(19)23)32(54)42-16-30(51)45-24(7-8-27(37)48)35(57)47-9-3-6-26(47)34(56)46-25(11-20-13-38-18-44-20)33(55)43-15-29(50)40-14-28(49)41-17-31(52)53/h1-2,4-5,12-13,18,22,24-26,39H,3,6-11,14-17,36H2,(H2,37,48)(H,38,44)(H,40,50)(H,41,49)(H,42,54)(H,43,55)(H,45,51)(H,46,56)(H,52,53)/t22-,24-,25-,26-/m0/s1

InChI Key

NLRVEOKAKMUMPT-GKXKVECMSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)NCC(=O)NCC(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)NC(CC4=CN=CN4)C(=O)NCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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